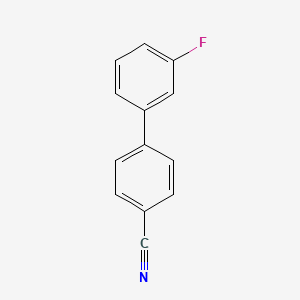

4-(3-Fluorophenyl)benzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVGIYZVAXQZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362705 | |

| Record name | 4-(3-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-52-6 | |

| Record name | 4-(3-fluorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(3-Fluorophenyl)benzonitrile and Related Analogues

The construction of the core biaryl structure of this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. However, other classical and modern synthetic strategies have also been employed.

Cross-Coupling Reactions (e.g., Suzuki, Ullmann Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl compounds. The Suzuki-Miyaura coupling, in particular, is widely utilized due to its mild reaction conditions and high functional group tolerance. The general approach involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the coupling of 4-bromobenzonitrile with 3-fluorophenylboronic acid or, alternatively, 1-bromo-3-fluorobenzene with 4-cyanophenylboronic acid. Research has shown that related Suzuki-Miyaura C-C coupling reactions for the preparation of fluorinated biphenyl (B1667301) derivatives proceed with good conversion rates. For instance, the reaction of 4-fluorophenylboronic acid with 1-bromo-3-fluorobenzene has been successfully demonstrated. ugr.es

The Ullmann coupling is another classical method for the formation of biaryl compounds, traditionally involving the copper-mediated reaction of two aryl halides at elevated temperatures. While the classic Ullmann reaction often requires harsh conditions, modern modifications have made this reaction more versatile. A patent for a luminescent material describes the use of either a Suzuki or an Ullmann reaction to form the final biaryl product, highlighting the utility of both methods in constructing such scaffolds. chemicalbook.com

Table 1: Comparison of Suzuki-Miyaura and Ullmann Coupling for Biaryl Synthesis

| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling |

|---|---|---|

| Catalyst | Palladium complexes | Copper or copper salts |

| Coupling Partners | Aryl halide and Arylboronic acid | Two Aryl halides |

| Reaction Conditions | Generally mild | Often require high temperatures |

| Functional Group Tolerance | High | Can be limited by harsh conditions |

| Byproducts | Boron-containing salts | Stoichiometric copper salts (in classic method) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway to biaryl ethers and related compounds, and in some cases, can be adapted for C-C bond formation. The reaction typically requires an electron-deficient aromatic ring and a strong nucleophile. For the synthesis of fluorinated biaryls, the displacement of a fluorine atom on a highly activated ring by a carbanion could be envisioned. More commonly, SNAr is used to introduce other functional groups. For example, a fluorine atom on an aromatic ring can be displaced by a cyanide anion to form a benzonitrile (B105546) derivative. This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups. orgsyn.org A related process is the ammonolysis of a fluorinated benzonitrile, where a fluorine atom is substituted by an amino group. epo.org

Cyanation Strategies (e.g., Rosenmund-von Braun Reaction)

The Rosenmund-von Braun reaction is a classical and direct method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. wikipedia.orgsynarchive.com This reaction is particularly useful for introducing the cyano group onto a pre-formed biaryl scaffold. For instance, if 4-bromo-3'-fluorobiphenyl were available, it could be converted to this compound using this method. The traditional Rosenmund-von Braun reaction often requires high temperatures and polar solvents. However, modified procedures have been developed to proceed under milder conditions. organic-chemistry.orgthieme-connect.de

Reductive Amination and Alkylation Approaches

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. While not a direct route to this compound, it could be employed in a multi-step synthesis. For example, if a suitable biphenyl aldehyde or ketone were synthesized, it could be converted to an amine via reductive amination. Subsequent transformation of the amine to a nitrile (e.g., via a Sandmeyer reaction) would yield the target compound.

Alkylation approaches, such as the reaction of a benzylic carbanion with an aryl halide, can also be considered. For example, the anion of 3-fluorophenylacetonitrile could potentially be alkylated with a suitable 4-halobenzene derivative, although this is a less common approach for constructing the biaryl core.

Grignard Reactions

Grignard reagents are versatile intermediates in organic synthesis, primarily used for the formation of carbon-carbon bonds. The reaction of a Grignard reagent with a carbonyl compound or a nitrile can lead to a variety of products. For the synthesis of this compound, one could envision the reaction of 3-fluorophenylmagnesium bromide with a 4-cyanophenyl electrophile. sigmaaldrich.comsigmaaldrich.com A patent describes a related reaction where a Grignard reagent reacts with tetrafluoroterephthalonitrile, demonstrating the feasibility of such transformations. epo.org

Functional Group Interconversions on the Benzonitrile Moiety

The benzonitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, further expanding the synthetic utility of this compound.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. organicchemistrytutor.comweebly.comlibretexts.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis typically proceeds directly to the carboxylic acid, while basic hydrolysis initially forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Conversely, the nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. nih.govcommonorganicchemistry.comresearchgate.netchemguide.co.uk The resulting aminomethyl group can then be further functionalized.

Table 2: Key Functional Group Interconversions of the Benzonitrile Moiety

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Nitrile (-C≡N) | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | 1. LiAlH₄, ether; 2. H₂O or H₂, Pd/C | Primary Amine (-CH₂NH₂) |

Nitrile Group Oxidations to Carboxylic Acids

The nitrile group of this compound can be converted to a carboxylic acid group (-COOH) through hydrolysis, yielding 4-(3-fluorophenyl)benzoic acid. This transformation is a key step in the synthesis of various esters, amides, and other acid derivatives. Hydrolysis can be performed under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). google.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt. chemistrysteps.comchemguide.co.uk

Reaction: C₁₃H₈FN + 2H₂O + H⁺ → C₁₃H₉FO₂ + NH₄⁺

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). weebly.com This process initially forms a carboxylate salt and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a subsequent step. libretexts.orgweebly.com

Reaction:

C₁₃H₈FN + H₂O + OH⁻ → [C₁₃H₈FO₂]⁻ + NH₃

[C₁₃H₈FO₂]⁻ + H⁺ → C₁₃H₉FO₂

Both methods are effective for producing 4-(3-fluorophenyl)benzoic acid, with the choice often depending on the compatibility of other functional groups within the molecule with acidic or basic conditions.

Derivatization Strategies for Advanced Molecular Architectures

Beyond transformations of the nitrile group, the aromatic rings of this compound serve as a scaffold for building more complex molecules through various derivatization strategies.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

Electrophilic Aromatic Substitution (EAS): The two phenyl rings in this compound exhibit different reactivities towards electrophiles. The substitution pattern is directed by the existing groups: the fluorine atom and the 4-cyanophenyl group on one ring, and the (3-fluorophenyl) group and the cyano group on the other.

On the 3-Fluorophenyl Ring: The fluorine atom is an ortho-, para-directing but deactivating group due to its strong electronegativity (inductive effect) and lone pair donation (resonance effect). The large 4-cyanophenyl group provides significant steric hindrance. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the fluorine atom, though the reaction rate will be slower than that of benzene.

On the 4-Cyanophenyl Ring: The cyano group (-CN) is a strong electron-withdrawing group and a meta-director. The (3-fluorophenyl) group is an activating ortho-, para-director. The directing effects are conflicting. However, the strong deactivating nature of the cyano group generally makes this ring less susceptible to electrophilic attack than the fluorinated ring.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation/acylation (using R-Cl/AlCl₃ or R-COCl/AlCl₃). masterorganicchemistry.comlibretexts.org The precise regioselectivity would need to be determined experimentally for each reaction.

Nucleophilic Aromatic Substitution (SNA_r): This reaction is less common for simple aromatic rings unless they are activated by strong electron-withdrawing groups. chemistrysteps.com In this compound, the cyano group makes the carbon atom to which it is attached (C4 of the second ring) and the ortho/para positions electron-deficient. This can facilitate the substitution of a suitable leaving group at these positions by a strong nucleophile. However, without a good leaving group like a halogen on the cyano-bearing ring, SNA_r is unlikely. The fluorine atom on the first ring is a potential leaving group, but its reactivity in SNA_r is generally low unless activated by other strong electron-withdrawing groups on the same ring. youtube.com

Condensation Reactions (e.g., Aldol, Claisen-Schmidt)

The parent molecule, this compound, does not directly participate in condensation reactions like the Aldol or Claisen-Schmidt condensations, as these typically require a carbonyl compound with an α-hydrogen. wikipedia.org However, derivatives of the parent compound can be readily employed in such reactions.

For instance, if an acetyl group (-COCH₃) is introduced onto one of the aromatic rings via a Friedel-Crafts acylation, the resulting ketone, such as 4'-acetyl-3-fluoro-1,1'-biphenyl-4-carbonitrile, can then undergo a Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of the ketone with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde) to form a chalcone (B49325), an α,β-unsaturated ketone. taylorandfrancis.comnih.govresearchgate.net These chalcone structures are important scaffolds in medicinal chemistry.

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrile Oxides)

The nitrile group in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.orgijrpc.com This type of reaction is a powerful tool for constructing five-membered heterocyclic rings. wikipedia.org

A prominent example is the reaction with nitrile oxides (R-C≡N⁺-O⁻). When this compound is treated with a nitrile oxide (generated in situ from an oxime), a [3+2] cycloaddition occurs to form a 1,2,4-oxadiazole ring. researchgate.net This reaction provides a direct route to highly functionalized heterocyclic systems, which are prevalent in pharmacologically active compounds. uowasit.edu.iqnih.govluxembourg-bio.com The regioselectivity of the addition is governed by electronic and steric factors of both the nitrile and the nitrile oxide. researchgate.netcore.ac.uk

Table 2: Key Derivatization Reactions

| Reaction Type | Reacting Site | Reagents/Conditions | Product Class |

|---|---|---|---|

| Electrophilic Substitution | Aromatic Rings | HNO₃/H₂SO₄; Br₂/FeBr₃ | Nitro/Halo-derivatives |

| Claisen-Schmidt | Derivative with acetyl group | Aromatic aldehyde, Base (e.g., NaOH) | Chalcones |

Electropolymerization for Polymeric Systems

Electropolymerization is a technique used to synthesize conductive polymer films directly onto an electrode surface. Aromatic compounds like fluorinated biphenyls are potential monomers for creating stable, functional polymeric materials. nih.govresearchgate.netgoogle.com While direct electropolymerization of this compound is not widely documented, related structures suggest its potential. The process involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form polymer chains. Solvents like acetonitrile or benzonitrile are often used for such polymerizations. sciforum.net The resulting polymer, poly(this compound), would possess a conjugated backbone, potentially endowing it with interesting optical and electronic properties for applications in sensors, electrochromic devices, or organic electronics. mdpi.com

Photoinduced Step-Growth Polymerization

Currently, there is a lack of specific research detailing the photoinduced step-growth polymerization of monomers directly leading to poly(this compound). This area of polymer chemistry remains largely unexplored for this particular compound.

Green Chemistry Approaches in Synthesis

Green chemistry principles have been increasingly applied to the synthesis of complex organic molecules to reduce environmental impact and improve efficiency. For the synthesis of this compound, microwave-assisted protocols and solvent-free reaction conditions represent significant advancements.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods researchgate.net. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is particularly amenable to microwave irradiation for the synthesis of biaryl compounds like this compound nih.govscielo.org.mx.

The synthesis can be envisioned through two primary Suzuki-Miyaura pathways: the coupling of a halobenzonitrile with a fluorophenylboronic acid or the reaction of a cyanophenylboronic acid with a halofluorobenzene. Both routes benefit from the rapid and efficient heating provided by microwaves.

Representative Microwave-Assisted Suzuki-Miyaura Coupling:

A typical procedure involves the reaction of 4-bromobenzonitrile with 3-fluorophenylboronic acid. In a microwave reactor vessel, the reactants are combined with a palladium catalyst, a base, and a suitable solvent. The use of microwave irradiation allows for precise temperature control and rapid heating of the reaction mixture, significantly accelerating the catalytic cycle of the Suzuki-Miyaura reaction scielo.org.mx.

Key parameters that are optimized for such reactions include the choice of catalyst, base, and solvent system. Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed, often in low catalytic loadings rsc.org. A variety of bases can be used, with inorganic carbonates like K₂CO₃ or Cs₂CO₃ being frequent choices nih.gov. The solvent system is also crucial, with mixtures of polar solvents like water with organic solvents such as dioxane, ethanol, or DMF often providing excellent results under microwave conditions nih.govscielo.org.mx.

The reaction time under microwave irradiation is typically in the range of minutes, a stark contrast to the hours often required for conventional heating methods scielo.org.mx. This rapid synthesis not only improves throughput but can also minimize the formation of side products. Boronic acids bearing fluorine substituents have been shown to be well-tolerated in these coupling reactions, leading to good to excellent yields of the desired fluorinated biaryl products nih.gov.

Table 1: Representative Conditions for Microwave-Assisted Suzuki-Miyaura Synthesis of Fluorinated Biaryl Nitriles

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Aryl Halide (e.g., 4-bromobenzonitrile) & Arylboronic Acid (e.g., 3-fluorophenylboronic acid) | Readily available starting materials for Suzuki-Miyaura coupling. |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, XPhosPdG2) | Efficiently catalyzes the C-C bond formation. |

| Base | Inorganic (e.g., K₂CO₃, CsF) | Essential for the transmetalation step in the catalytic cycle. |

| Solvent | Dioxane/Water, Ethanol/Water, DME/Water | A mixture of organic solvent and water often enhances reaction rates and yields in microwave-assisted Suzuki reactions. |

| Temperature | 100-150 °C | Microwave heating allows for rapid and uniform heating to the desired reaction temperature. |

| Time | 15-40 minutes | Significantly reduced reaction time compared to conventional heating. |

| Yield | Good to Excellent (typically >70%) | Demonstrates the efficiency of the microwave-assisted protocol. |

This table presents a generalized summary of conditions reported for similar Suzuki-Miyaura cross-coupling reactions under microwave irradiation. Specific conditions for the synthesis of this compound may vary.

Solvent-Free Reaction Conditions

Solvent-free synthesis, particularly through mechanochemical methods like ball milling, represents a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use nih.gov. This approach is applicable to various organic transformations, including the synthesis of biaryl compounds.

Mechanochemical Synthesis of Fluorinated Biphenyls:

The synthesis of this compound under solvent-free conditions can be achieved through mechanochemical activation of a Suzuki-Miyaura or an Ullmann-type coupling reaction. In a typical mechanochemical setup, the solid reactants, catalyst, and a grinding auxiliary (if needed) are placed in a milling jar with grinding balls. The mechanical energy from the milling process initiates and drives the chemical reaction.

For a solvent-free Suzuki-Miyaura reaction, an aryl halide and an arylboronic acid can be milled together with a palladium catalyst and a solid base. The high-energy impacts during milling can promote the intimate mixing of reactants and facilitate the catalytic cycle without the need for a solvent.

Alternatively, a solvent-free Ullmann-type coupling can be employed. This reaction traditionally involves the copper-mediated coupling of two aryl halides at high temperatures. Mechanochemical approaches can facilitate this reaction at lower temperatures and without a solvent. The intense mixing and grinding can help to overcome the mass transfer limitations often encountered in solid-state reactions.

Recent studies have demonstrated the successful synthesis of various biaryl compounds using solvent-free mechanochemical methods, highlighting the potential for high yields and reduced reaction times nih.govrsc.org. This approach is particularly attractive for its operational simplicity and reduced environmental footprint.

Table 2: Comparison of Conventional vs. Solvent-Free Synthesis of Biaryl Compounds

| Feature | Conventional Synthesis (in Solution) | Solvent-Free Mechanochemical Synthesis |

|---|---|---|

| Solvent | Required (e.g., Toluene, DMF, Dioxane) | Not required or used in minimal amounts (liquid-assisted grinding). |

| Energy Input | Thermal heating | Mechanical energy (milling, grinding). |

| Reaction Time | Often several hours | Can be significantly shorter, in the range of minutes to a few hours. |

| Work-up | Typically involves extraction and purification to remove solvent and by-products. | Often simpler, with direct isolation of the product. |

| Environmental Impact | Generation of solvent waste. | Significantly reduced waste generation. |

This table provides a general comparison. The specific advantages of solvent-free synthesis can vary depending on the reaction.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained. For 4-(3-Fluorophenyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR studies are crucial for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl rings would exhibit distinct signals. The protons on the benzonitrile (B105546) ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the 3-fluorophenyl ring would present a more complex splitting pattern due to both proton-proton and proton-fluorine couplings. The chemical shifts (δ) and coupling constants (J) are essential for assigning each signal to a specific proton.

Representative ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) | Assignment |

| Data not available | - | - | - | Aromatic Protons |

(Note: Specific experimental data for this compound is not publicly available in the searched resources. The table structure is representative.)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the quaternary carbons (including the one attached to the fluorine and the nitrile group) and the protonated aromatic carbons. The carbon attached to the fluorine atom would exhibit a characteristic splitting due to carbon-fluorine coupling (¹JCF). The chemical shifts are indicative of the electronic environment of each carbon atom.

Representative ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Nitrile Carbon (-CN) |

(Note: Specific experimental data for this compound is not publicly available in the searched resources. The table structure is representative.)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Regiochemical Purity Assessment

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal corresponding to the fluorine atom on the phenyl ring. The chemical shift of this signal is a key identifier for the compound. Furthermore, the absence of other signals in the ¹⁹F NMR spectrum is a strong indicator of the regiochemical purity of the product, confirming the 3-position of the fluorine substituent.

Representative ¹⁹F NMR Data:

| Chemical Shift (ppm) | Assignment |

| Data not available | C-F |

(Note: Specific experimental data for this compound is not publicly available in the searched resources. The table structure is representative.)

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and offer valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands for the nitrile group (C≡N stretch), aromatic C-H stretching, aromatic C=C stretching, and the C-F stretching vibration. The C≡N stretching vibration is typically a sharp and intense band in the region of 2220-2240 cm⁻¹.

Key FT-IR Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | C≡N Stretch |

| Data not available | Aromatic C-H Stretch |

| Data not available | Aromatic C=C Stretch |

| Data not available | C-F Stretch |

(Note: Specific experimental data for this compound is not publicly available in the searched resources. The table structure is representative.)

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about molecular vibrations that cause a change in polarizability. The FT-Raman spectrum of this compound would also show the characteristic C≡N and aromatic ring vibrations. Often, symmetrical vibrations that are weak in the IR spectrum are strong in the Raman spectrum, providing complementary data for a full structural analysis.

Key FT-Raman Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | C≡N Stretch |

| Data not available | Aromatic Ring Breathing |

(Note: Specific experimental data for this compound is not publicly available in the searched resources. The table structure is representative.)

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound (C₁₃H₈FN), the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass with very low error, typically in the parts-per-million (ppm) range, confirming the elemental formula.

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₁₃H₈FN)

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 197.0641 | 100.00 |

| 198.0674 | 14.15 |

Note: This table is generated based on theoretical isotopic abundances and serves as a reference for what would be expected in an HRMS experiment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample containing this compound would first be vaporized and passed through a GC column, where it would be separated from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This ionization process can cause the molecule to fragment in a predictable manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, shows the molecular ion peak and various fragment ion peaks. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation and identification.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, and from this, the precise positions of all atoms in the crystal lattice can be determined. This would reveal the exact bond lengths and angles within the this compound molecule and its conformation in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from single-crystal X-ray diffraction allows for a detailed analysis of the intermolecular interactions that govern the packing of molecules in the crystal lattice. For this compound, potential intermolecular interactions could include:

Dipole-dipole interactions: Arising from the polar C-F and C≡N bonds.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···N and C-H···F interactions: Weak hydrogen bonds involving the hydrogen atoms of the phenyl rings and the nitrogen or fluorine atoms of neighboring molecules.

The identification and characterization of these interactions are crucial for understanding the solid-state properties of the compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal structure. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can visualize regions of close intermolecular contacts.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are used to determine a wide range of molecular properties by approximating the electron density of the system. For a molecule like 4-(3-Fluorophenyl)benzonitrile, DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are commonly employed to predict its geometry, electronic orbitals, and reactivity. orientjchem.org

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This process calculates the forces on each atom and adjusts their positions until a minimum energy state (the equilibrium structure) is reached.

For this compound, this analysis would yield precise data on bond lengths (e.g., C-C, C-H, C-F, and C≡N bonds), bond angles, and the dihedral angle between the two phenyl rings. The dihedral angle is particularly important as it defines the degree of planarity and conjugation between the fluorophenyl and benzonitrile (B105546) groups, which in turn influences the molecule's electronic properties. While specific optimized parameters for this molecule are not available, studies on similar benzonitrile derivatives provide reference points for expected values. orientjchem.org

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data) This table is for illustrative purposes to show the type of data generated from a DFT geometry optimization. Specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher kinetic stability. irjweb.com For this compound, the HOMO would likely be distributed over the π-system of the phenyl rings, while the LUMO would be influenced by the electron-withdrawing nitrile group. Analysis of related molecules shows that such calculations provide quantitative values for the HOMO energy, LUMO energy, and the resulting energy gap, which are crucial for predicting the molecule's electronic behavior. ajchem-a.com

Table 2: Frontier Molecular Orbital Energy Parameters (Hypothetical Data) This table illustrates typical FMO data. Specific values for this compound are not available in the searched literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored based on the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the nitrile group due to its lone pair of electrons. The fluorine atom would also contribute to a negative potential region. Positive potential areas (blue) would likely be located around the hydrogen atoms of the phenyl rings. ajchem-a.com

In this compound, NBO analysis would reveal hyperconjugative interactions, such as those between the π orbitals of the phenyl rings and the antibonding orbitals (π*) of the nitrile group. This analysis would quantify the intramolecular charge transfer that stabilizes the molecular structure. orientjchem.org

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, specific vibrational modes (e.g., stretching, bending, and torsional motions) can be assigned to experimentally observed spectral bands. researchgate.netresearchgate.net

For this compound, theoretical frequency calculations would identify characteristic vibrational modes. Key modes would include the C≡N stretching vibration (typically a strong, sharp peak), C-F stretching, aromatic C-H stretching, and various ring deformation modes. Comparing calculated frequencies with experimental spectra helps confirm the molecular structure and provides a complete vibrational assignment. mdpi.comnii.ac.jp

Table 3: Key Predicted Vibrational Frequencies (Hypothetical Data) This table shows representative vibrational modes. Specific calculated frequencies for this compound are not available in the searched literature.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. orientjchem.org

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. For this compound, the presence of the electron-withdrawing nitrile group and the π-conjugated system suggests potential for NLO activity. DFT calculations would quantify the components of the polarizability and hyperpolarizability tensors, providing a theoretical assessment of its suitability as an NLO material. researchgate.net

Table 4: Compound Names Mentioned

Hyperpolarizability (β₀) Computations

Hyperpolarizability (β₀) is a key indicator of a molecule's potential for nonlinear optical (NLO) applications. It quantifies the non-linear response of a molecule's dipole moment to an external electric field. For molecules like this compound, which possess a π-conjugated system and functional groups that can create charge asymmetry, theoretical calculations of hyperpolarizability are crucial.

Calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT). The first static hyperpolarizability (β₀) can be calculated, and its value provides a theoretical prediction of the NLO activity. While specific experimental values for this compound are not broadly published, calculations for analogous benzonitrile derivatives provide context. For instance, related compounds are studied using DFT with specific basis sets to determine their NLO properties. ijstr.org The calculated values, typically reported in atomic units (a.u.), are converted to electrostatic units (esu) for comparison. ijstr.org

Table 1: Representative Hyperpolarizability Data for an Analogous Benzonitrile Compound This table illustrates the type of data generated from hyperpolarizability computations for a structurally related molecule, 4-(Dimethylamino)benzonitrile, to provide context.

| Component | Calculated Value (a.u.) | Converted Value (x 10⁻³⁰ esu) |

| β_total | 1008.37 | 8.672 |

Source: Data derived from studies on analogous benzonitrile derivatives. ijstr.org

Relationship between Molecular Structure and NLO Response

The NLO response of a molecule is intrinsically linked to its electronic and geometric structure. In this compound, several structural features are expected to influence its hyperpolarizability:

π-Conjugated System: The two phenyl rings and the nitrile group form an extended π-electron system. This delocalization of electrons is a primary requirement for significant NLO activity, as it allows for easier distortion of the electron cloud under an electric field.

Electron-Withdrawing Group: The nitrile (-CN) group is a strong electron-withdrawing group. It creates a dipole moment and enhances the charge asymmetry of the molecule, which is a critical factor for a large β₀ value.

Inter-ring Torsion Angle: The dihedral angle between the two phenyl rings affects the degree of π-conjugation. A more planar conformation allows for better orbital overlap and a stronger NLO response. Computational studies can determine the optimal geometry and its impact on the electronic properties relevant to the NLO response.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of molecules over time, providing insights into their conformational preferences and stability.

Conformational Analysis and Stability

MD simulations of benzonitrile and its derivatives reveal important information about their structure in different environments, such as in a neat liquid. stanford.edunih.gov For this compound, a key structural parameter is the torsional or dihedral angle between the two phenyl rings.

Rotational Barrier: Simulations can calculate the energy barrier to rotation around the single bond connecting the two rings. The molecule will preferentially adopt the conformation with the lowest energy.

Stable Conformations: Due to steric hindrance between hydrogen atoms on adjacent rings, a completely planar conformation is often energetically unfavorable. The most stable structure is typically a twisted conformation where the two rings are at a specific angle relative to each other. This twist represents a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion.

Structural Interactions: MD studies also elucidate how molecules interact with their neighbors. For instance, simulations have shown that benzonitrile molecules can form local antiparallel structures due to Coulombic interactions between the electron-rich nitrile group and hydrogen atoms on adjacent molecules. stanford.edunih.gov

Quantum Chemical Calculation Levels and Basis Sets

The accuracy of theoretical predictions depends heavily on the chosen level of theory and basis set. A variety of methods are employed to study molecules like this compound, with the choice representing a compromise between computational cost and accuracy. unifr.ch

Density Functional Theory (DFT): This is one of the most widely used methods for quantum chemical calculations on medium-to-large molecules. Functionals like B3LYP and B3PW91 are commonly used for geometry optimization and property calculations. researchgate.netdergipark.org.tr

Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of basis set affect the quality of the calculation.

Pople-style basis sets: 6-31G** and 6-311++G(d,p) are frequently used. The symbols denote split-valence sets with added polarization functions (*) and diffuse functions (+), which are important for accurately describing electron distribution, especially in molecules with lone pairs and π-systems. ijstr.orgresearchgate.net

Correlation-consistent basis sets: Sets like cc-pVDZ (correlation-consistent polarized valence double-zeta) are also utilized for achieving higher accuracy. unifr.ch

Table 2: Common Levels of Theory and Basis Sets for Aromatic Nitriles

| Method | Functional | Basis Set | Typical Application |

| DFT | B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties researchgate.net |

| DFT | B3LYP | 6-31+G(d,p) | NMR Shielding, UV-Visible Spectra, NLO Properties ijstr.orgnih.gov |

| DFT | B3PW91 | 6-311G(d,p) | Geometry Optimization, NMR Shifts dergipark.org.tr |

| DFT | WP04 | cc-pVDZ | Accurate NMR Chemical Shift Predictions unifr.ch |

Advanced Interaction Studies

To gain a deeper understanding of bonding and non-covalent interactions, advanced visualization techniques based on quantum chemical calculations are employed.

Reduced Density Gradient (RDG) and Localized Orbital Locator (LOL) Analyses

RDG and LOL are powerful tools for analyzing the electron density distribution obtained from DFT calculations.

Reduced Density Gradient (RDG): This analysis is used to identify and visualize non-covalent interactions (NCIs). researchgate.net It plots the RDG versus the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting 3D plot reveals different types of interactions:

Van der Waals interactions: Appear as large, low-density green surfaces, likely between the two phenyl rings in this compound.

Steric clashes: Indicated by reddish-colored regions, for example, between nearby hydrogen atoms on the two rings.

Hydrogen bonds: Shown as blue-colored surfaces, although strong hydrogen bonds are not expected in this molecule, very weak C-H···F or C-H···N interactions might be visualized.

Localized Orbital Locator (LOL): LOL analysis provides a clear picture of electron localization in a molecule, helping to distinguish between covalent bonding regions and lone pair regions. nih.govresearchgate.net It is based on the kinetic energy density. researchgate.net For this compound, an LOL analysis would visualize:

High localization (red-colored regions) corresponding to the core electrons of carbon, nitrogen, and fluorine atoms.

Significant localization in the regions of the C-C, C-H, C-F, and C≡N covalent bonds, clearly outlining the molecular framework.

Areas of electron localization corresponding to the lone pair on the nitrogen atom of the nitrile group.

Table 3: Summary of Expected Findings from RDG and LOL Analyses

| Analysis | Information Provided | Expected Visualization for this compound |

| RDG | Visualizes non-covalent interactions. researchgate.net | Green surfaces indicating van der Waals forces between phenyl rings; Reddish areas showing steric hindrance. |

| LOL | Maps regions of high electron localization. nih.govresearchgate.net | High localization (covalent bonds) along the C-C, C-H, C-F, and C≡N bonds; A distinct region for the nitrogen lone pair. |

Applications in Advanced Materials Science

Design and Synthesis of Organic Nonlinear Optical (NLO) Materials

Organic nonlinear optical (NLO) materials are crucial for emerging technologies in photonics and optoelectronics, including optical switching and data processing. The efficacy of these materials depends on their molecular structure, which facilitates strong second or third-order NLO responses. The asymmetric electronic nature of molecules derived from precursors like 4-(3-Fluorophenyl)benzonitrile is key to achieving these properties.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of NLO chromophores. eijppr.com Their structure, featuring two aromatic rings linked by an α,β-unsaturated keto group, creates a conjugated π-electron system that can be readily modified to enhance NLO properties.

A notable example is the chalcone (B49325) derivative 4-[(2E)-3-(3-fluorophenyl) prop-2-enoyl] benzonitrile (B105546) (3FPB), which is synthesized using a precursor related to this compound. researcher.liferesearchgate.net The synthesis involves a Claisen-Schmidt condensation reaction. eijppr.com Detailed characterization of 3FPB has revealed its significant potential for NLO applications. researcher.liferesearchgate.net Single-crystal X-ray diffraction analysis shows that 3FPB crystallizes in a monoclinic system, a key detail for understanding its solid-state properties. researcher.liferesearchgate.net

The material's thermal stability has been confirmed through thermogravimetric analysis (TGA), which shows no phase transition before its melting point. researcher.liferesearchgate.net Its optical properties are highlighted by a lower cutoff wavelength of 343 nm. researcher.liferesearchgate.net Crucially, open-aperture Z-scan experiments using nanosecond laser pulses at 532 nm have demonstrated its third-order nonlinear absorption, making it a promising candidate for optical limiting applications. researcher.liferesearchgate.net

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researcher.liferesearchgate.net |

| Space Group | P21/c | researcher.liferesearchgate.net |

| Lattice Parameters | a = 6.4841 Å, b = 13.6038 Å, c = 14.6418 Å, β = 94.552° | researcher.liferesearchgate.net |

| Optical Cutoff Wavelength | 343 nm | researcher.liferesearchgate.net |

| NLO Property | Third-order nonlinear absorption | researcher.liferesearchgate.net |

Pyrazole (B372694) derivatives represent another important class of heterocyclic compounds investigated for their NLO properties. nih.govmdpi.com The synthesis of these compounds often involves the condensation of α,β-unsaturated ketones with hydrazine (B178648) derivatives. mdpi.com The incorporation of halogenated phenyl rings, such as a fluorophenyl group, is a common strategy to enhance the biological and optical properties of the resulting molecules. nih.gov

The presence of both a fluorophenyl group and a benzonitrile moiety within a pyrazole structure can create a potent D-π-A (donor-pi-acceptor) system, which is highly desirable for NLO applications. The fluorophenyl ring can act as a modifying component, while the benzonitrile group can serve as a strong electron acceptor, facilitating intramolecular charge transfer and boosting the NLO response. While direct synthesis from this compound is not widely documented, the construction of complex pyrazoles containing these distinct fluorophenyl and benzonitrile fragments is an area of active research. nih.gov For example, compounds like 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile demonstrate the integration of these key functional groups into larger, multi-ring systems to achieve specific electronic properties. nih.gov

Polymeric Materials Development

The structural features of this compound make it an attractive precursor for monomers used in the synthesis of high-performance polymers. The rigidity of the biphenyl (B1667301) structure, combined with the polarity of the nitrile group and the stability of the carbon-fluorine bond, can be leveraged to create polymers with superior thermal, mechanical, and functional properties.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them ideal for applications such as gas separation membranes. researchgate.net The performance of these membranes is highly dependent on the chemical structure of the polymer backbone. tudelft.nl

Incorporating fluorine atoms and nitrile groups into the polyimide structure is a proven strategy to enhance gas separation properties. Fluorinated groups, such as those found in the widely used dianhydride 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), can increase the fractional free volume within the polymer matrix, which generally boosts gas permeability. tudelft.nl At the same time, polar nitrile side groups can enhance selectivity, particularly for CO2/CH4 separation, by improving the polymer's affinity for CO2. rsc.org

The synthesis of polyimides typically involves a two-step process where a dianhydride and a diamine react to form a poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide. core.ac.uk Monomers containing fluorophenyl benzonitrile structures could be designed to introduce both fluorine and nitrile functionalities simultaneously, potentially leading to membranes with an optimal balance of permeability and selectivity, along with high thermal stability. tudelft.nlrsc.org

| Functional Group | Effect on Polymer Structure | Impact on Gas Separation | Reference |

|---|---|---|---|

| Fluorine (-F, -CF3) | Inhibits chain packing, increases fractional free volume | Increases gas permeability | tudelft.nl |

| Nitrile (-CN) | Increases polarity and intermolecular interactions | Enhances CO2 selectivity | rsc.org |

| Biphenyl | Provides rigidity and thermal stability | Improves mechanical properties and stability at high temperatures | researchgate.net |

Conjugated microporous polymers (CMPs) are a class of materials that merge permanent microporosity with an extended π-conjugated framework. rsc.org This unique combination makes them suitable for a wide range of applications, including gas storage, catalysis, and sensing. acs.orgmagtech.com.cn The properties of CMPs can be tuned by carefully selecting the monomer building blocks and the synthetic method used. rsc.org

Synthesis of CMPs is often achieved through transition metal-catalyzed cross-coupling reactions, such as Sonogashira-Hagihara coupling. rsc.org Electropolymerization offers an alternative route to produce CMP films directly onto electrode surfaces. A monomer based on the this compound structure would be an excellent candidate for creating functional CMPs. The nitrile and fluoro substituents act as electron-withdrawing groups, which would lower the energy levels of the polymer's molecular orbitals. This tuning of the electronic properties is critical for optoelectronic applications. Furthermore, the rigid and non-planar nature of the biphenyl linkage would help to create the intrinsic microporosity that defines these materials.

The development of polymers for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and electrochromic devices, relies on precise control over the material's band gap and electronic properties. lookchem.com Donor-acceptor (D-A) type conjugated polymers, where electron-rich and electron-deficient units are arranged along the polymer backbone, have become a primary focus of research in this area.

A monomer derived from this compound would introduce strong electron-accepting characteristics into a polymer chain due to the combined influence of the nitrile and fluorine groups. When copolymerized with an appropriate electron-donating monomer, the resulting D-A polymer would exhibit a tailored band gap, influencing its absorption and emission spectra. The ability to fine-tune these properties through rational monomer design is fundamental to creating materials for full-color displays, smart windows, and other advanced optoelectronic technologies. lookchem.com

Optoelectronic and Photophysical Applications

The distinct electronic characteristics of this compound, arising from the electron-withdrawing nature of both the fluorine and nitrile substituents, make it a compelling candidate for incorporation into materials with tailored optoelectronic and photophysical properties. These properties are critical for the development of next-generation displays, lighting, and sensors.

Electrochromic Devices

Electrochromic devices, which can reversibly change their color or transparency in response to an electrical stimulus, are at the forefront of smart glass technology and low-power displays. Research has indicated that benzonitrile-containing compounds are promising candidates for electrochromic materials. scispace.com While direct studies on this compound for this specific application are not extensively documented, the broader class of aromatic polyamides and polyimides incorporating electroactive moieties has been a subject of significant investigation. bohrium.commdpi.comnih.gov

The general principle involves synthesizing polymers that contain units capable of stable and reversible redox reactions, which are responsible for the color change. The introduction of fluorinated benzonitrile derivatives into polymer backbones could potentially enhance the stability and performance of such electrochromic polymers. The fluorine substitution can improve thermal and chemical stability, while the benzonitrile component can contribute to the electroactive properties of the material. Further research is needed to fully explore the potential of this compound in the synthesis of novel electrochromic polymers with enhanced performance characteristics.

Luminescent and Fluorescent Materials

In the realm of luminescent and fluorescent materials, particularly for Organic Light-Emitting Diodes (OLEDs), derivatives of benzonitrile have garnered considerable attention. lu.lvdntb.gov.ua These compounds often form the acceptor part of a donor-acceptor molecular architecture, which is a common strategy for designing highly efficient emitters. The strong electron-withdrawing nature of the benzonitrile moiety is crucial in these systems.

Fluorinated benzonitrile compounds are of particular interest for the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF). rsc.org TADF emitters can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The design of these materials often involves creating a small energy gap between the lowest singlet and triplet excited states, which is facilitated by the charge transfer character of the donor-acceptor structure.

While specific research on the luminescent properties of this compound as a standalone material is limited in the available literature, its structure suggests its potential as a valuable building block for more complex TADF emitters. The introduction of a fluorine atom can further tune the electronic properties and enhance the performance of the final material.

Below is a table summarizing the properties of some benzonitrile-based donor-acceptor-donor* (D-A-D*) TADF emitters, illustrating the potential of this class of compounds.

| Compound Name (Structure) | Emission Color | Absolute Quantum Yield (Non-doped Film) | External Quantum Efficiency (EQE) of OLED |

| Benzonitrile with Carbazole and Acridan Donors | Blue | 42% | 5.0% |

| Benzonitrile with Phenothiazine and Phenoxazine Donors | Green | Not specified | 1.6% |

Data based on studies of various substituted benzonitrile derivatives. lu.lv

Energy Storage Systems

The quest for safer and more efficient energy storage solutions has driven extensive research into novel electrolyte formulations for lithium-ion batteries. The performance of these batteries, especially at high voltages, is often limited by the electrochemical stability of the electrolyte.

Electrolyte Additives in High Voltage Lithium-Ion Batteries

Nitrile additives are believed to function by forming a stable and protective cathode-electrolyte interphase (CEI) on the surface of the high-voltage cathode material. This protective layer suppresses the decomposition of the electrolyte at high operating voltages, which is a major cause of capacity fading and impedance growth in lithium-ion batteries. The nitrile group plays a crucial role in the formation of this beneficial CEI.

For instance, the addition of 4-(Trifluoromethyl)benzonitrile to the electrolyte has been shown to significantly improve the cycling performance of LiNi0.5Mn1.5O4 cathodes. researchgate.net It is preferentially oxidized on the cathode surface, creating a low-impedance protective film that prevents further electrolyte degradation. Given the structural similarities, it is plausible that this compound could exhibit a similar electrochemical behavior and offer comparable benefits as an electrolyte additive.

The following table summarizes the effects of some nitrile-based electrolyte additives on the performance of high-voltage lithium-ion batteries.

| Additive | Battery Chemistry | Key Improvement | Reference |

| 4-(Trifluoromethyl)benzonitrile | LiNi0.5Mn1.5O4/Li | Improved cycling performance and reduced impedance | researchgate.net |

| Succinonitrile (SN) | NMC/Graphite | Reduced capacity loss and gas generation at high voltage | semanticscholar.org |

| 3-(Phenylsulfonyl)propionitrile (PSPN) | LiCoO2/Graphite | Improved capacity retention at higher voltage | researchgate.net |

Further investigation into the electrochemical stability of this compound and its impact on the performance of high-voltage lithium-ion batteries is warranted to validate its potential as a functional electrolyte additive.

Role in Modern Organic Synthesis and Catalysis

Strategic Building Block in Complex Molecule Synthesis

The utility of 4-(3-Fluorophenyl)benzonitrile as a strategic building block stems from the reactivity of its functional groups. Benzonitrile (B105546) derivatives are widely recognized as indispensable starting materials for constructing a diverse array of complex molecules. nbinno.comnbinno.com The electron-withdrawing nature of the nitrile group influences the reactivity of the aromatic rings and can be readily transformed into other functionalities like amines, amides, or carboxylic acids. nbinno.comwikipedia.org This versatility allows chemists to precisely tailor molecular structures for applications in pharmaceuticals, agrochemicals, and materials science. nbinno.comnbinno.com

The presence of multiple functional sites on molecules like fluorinated benzonitriles allows for their use as molecular scaffolds. ossila.com For instance, related bromo-fluorobenzonitriles are employed in palladium-catalyzed cross-coupling reactions to build more elaborate structures. ossila.com The modular nature of syntheses using such building blocks is a cornerstone of modern organic chemistry, enabling the efficient discovery of novel compounds. nbinno.com

Fluorinated benzonitrile scaffolds are crucial intermediates in the synthesis of pharmaceuticals. nbinno.comnbinno.com The incorporation of fluorine into drug candidates can significantly improve their pharmacokinetic properties, including lipophilicity and metabolic stability. nbinno.com Consequently, compounds like this compound are valuable precursors for active pharmaceutical ingredients (APIs). nbinno.com

While specific drugs derived directly from this compound are not extensively detailed in public literature, the synthesis of various APIs relies on structurally similar intermediates. For example, derivatives such as 3-hydroxy-4-(trifluoromethyl)benzonitrile and 3-fluoro-4-trifluoromethylbenzonitrile are documented as key intermediates for medicinally active compounds. nbinno.comgoogle.com These building blocks are integral to the multi-step synthesis pathways required to bring new pharmaceutical products to market.

The table below illustrates examples of related fluorinated benzonitrile derivatives that serve as key pharmaceutical intermediates.

| Intermediate Compound | Therapeutic Area/Target Application | Reference |

| 3-Hydroxy-4-(trifluoromethyl)benzonitrile | General pharmaceutical synthesis | nbinno.com |

| 3-Fluoro-4-trifluoromethylbenzonitrile | Key intermediate for various medicinal compounds | google.com |

| 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile | Synthesis of Active Pharmaceutical Ingredients (APIs) | nbinno.com |

The benzonitrile structural motif is also prevalent in the agrochemical industry, forming the basis for various herbicides, pesticides, and fungicides. nih.govnbinno.com The nitrile group is an important functional group in many commercial agrochemicals. nih.gov Similar to its role in pharmaceuticals, the introduction of fluorine can enhance the efficacy and selectivity of these agents.

The synthesis of fluorine-containing pesticides often involves intermediates like fluorinated benzonitriles. For example, 3-Fluoro-4-methylbenzonitrile, a structural isomer of a potential precursor to the title compound, is a known pesticide intermediate. guidechem.comgoogle.com The versatility of the benzonitrile core allows for its incorporation into a wide range of agrochemical products. nih.govgoogle.com

| Agrochemical Intermediate Class | Type of Agrochemical | Reference |

| Fluorinated Benzonitriles | Herbicides, Fungicides | nbinno.com |

| 3-Fluoro-4-methylbenzonitrile | Pesticides | guidechem.comgoogle.com |

| General Benzonitrile Derivatives | Dyes, Herbicides | nih.gov |

Exploration of Novel Reaction Pathways Involving the Benzonitrile Core

The benzonitrile core is a hub of reactivity, enabling a variety of chemical transformations. The nitrile group itself can undergo several important reactions:

Reduction: The catalytic hydrogenation of the nitrile group is a common pathway to synthesize primary amines (benzylamines), which are themselves valuable synthetic intermediates. wikipedia.orgnih.gov

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form benzamides and subsequently benzoic acids. wikipedia.org

Cycloaddition: Benzonitrile oxides, which can be generated from related precursors, readily undergo 1,3-dipolar cycloaddition reactions to form heterocyclic compounds like isoxazolines. researchgate.net

Organometallic Addition: Reaction with organometallic reagents, such as Grignard reagents, followed by hydrolysis, can convert the nitrile group into a ketone. wikipedia.org

These transformations highlight the synthetic flexibility of the benzonitrile unit, allowing it to serve as a gateway to numerous other compound classes. Researchers continue to explore these pathways to create novel molecules with unique properties.

Development of Catalytic Systems for Benzonitrile Transformations

Catalysis is central to the synthesis and modification of this compound and related compounds. Transition metal-catalyzed cross-coupling reactions are particularly important for the synthesis of the biphenyl (B1667301) core structure.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. This reaction, typically catalyzed by palladium complexes, is ideal for synthesizing fluorinated biphenyl derivatives by coupling a bromo- or iodo-benzonitrile with a fluorophenylboronic acid (or vice versa). mdpi.com Supported palladium nanoparticles have been shown to be effective and recyclable catalysts for these transformations. mdpi.com

The table below summarizes typical conditions for Suzuki-Miyaura reactions used to synthesize fluorinated biphenyls.

| Aryl Halide | Boronic Acid | Catalyst System | Solvent / Base | Temperature (°C) | Yield / Conversion | Reference |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | H₂O / K₂CO₃ | 110 | >90% conversion | mdpi.com |

| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | H₂O/2-propanol / KOH | 82 | High yield | nih.gov |

Other significant catalytic reactions involving benzonitriles include:

Sonogashira and Heck Reactions: Palladium-N-heterocyclic carbene (NHC) complexes have demonstrated high efficiency in catalyzing Sonogashira and Heck reactions of aryl bromides, including those with cyano-substituents. rsc.org

C-F Bond Activation: Palladium catalysts have been developed for the cross-coupling of electron-deficient aryl fluorides, a reaction that involves the challenging activation of a carbon-fluorine bond. rsc.org

Catalytic Hydrogenation: Ruthenium-based catalysts are effective for the hydrogenation of benzonitrile to benzylamine. researchgate.net

The ongoing development of novel and more efficient catalytic systems is crucial for improving the synthesis of complex molecules derived from the this compound scaffold, making these processes more sustainable and economically viable.

Future Directions and Emerging Research Avenues

Exploration of Diverse Substitution Patterns for Tailored Properties

The inherent properties of the 4-(3-Fluorophenyl)benzonitrile core can be meticulously tuned by introducing additional functional groups. The strategic placement of substituents on either of the phenyl rings can profoundly alter the molecule's electronic, physical, and biological characteristics. This exploration of structure-activity relationships (SAR) is crucial for designing molecules with specific, tailored functions. nih.govfrontiersin.org

Research into related biphenyl (B1667301) systems has demonstrated that the nature and position of a substituent dictate its effect. libretexts.org Electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., nitro, cyano) can modify the electron density distribution across the molecule, impacting properties like dipole moment, polarizability, and reactivity. ichem.mdichem.mddoaj.org For instance, in the context of medicinal chemistry, adding halogen or methyl groups to analogous structures has been shown to be essential for their inhibitory effects on biological targets like transporters. frontiersin.org The introduction of a (3-fluorophenyl)-methoxy moiety in other kinase inhibitors has led to novel interactions within allosteric pockets. mdpi.com

The systematic synthesis and characterization of a library of this compound derivatives will enable the development of robust quantitative structure-activity relationship (QSAR) models. mdpi.com These models can then guide the rational design of next-generation materials, whether for liquid crystals, pharmaceuticals, or organic electronics. nih.govmdpi.com

Table 1: Predicted Effects of Substituents on the Properties of this compound Derivatives

| Substituent Group | Position on Phenyl Ring(s) | Predicted Effect on Electronic Properties | Potential Application Impact |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Ortho, Para | Increases electron density, may lower ionization potential. | Tuning of liquid crystal phase behavior; modifying binding affinity in biological systems. |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Meta | Decreases electron density, increases electron affinity. | Enhancing performance in organic electronic devices; altering metabolic stability in drug candidates. |

| Halogens (e.g., -Cl, -Br) | Various | Inductively withdrawing but can be resonance donating, creating complex electronic effects. libretexts.org | Fine-tuning of intermolecular interactions for crystal engineering and self-assembly. frontiersin.org |

| Bulky Groups (e.g., -t-butyl) | Ortho | Induces steric hindrance, increasing the dihedral angle between the phenyl rings. | Modifying photophysical properties; disrupting crystal packing for amorphous materials. |

Integration into Supramolecular Assemblies and Nanomaterials

The structural characteristics of this compound—its rigid biphenyl core, polar nitrile group, and electronegative fluorine atom—make it an excellent candidate for the construction of ordered supramolecular structures and advanced nanomaterials. nih.gov Cyanobiphenyls, as a class, are renowned for their ability to self-assemble into liquid crystalline phases. researchgate.netacs.org The intermolecular interactions, driven by dipole-dipole forces of the cyano groups and π-π stacking of the aromatic rings, lead to the formation of organized structures like nematic or smectic phases. nih.govresearchgate.net

Future research will focus on exploiting these self-assembly properties to create novel functional materials. By modifying the core structure, for example by attaching flexible alkyl chains, researchers can control the morphology and stability of the resulting assemblies. acs.orgnih.gov This control allows for the patterning of liquid crystals into highly oriented micro-stripes for electronics applications. nih.gov

Furthermore, fluorinated biphenyls can be incorporated into nanomaterials to impart specific properties. researchgate.net Palladium nanoparticles supported on modified graphene have been used to catalyze the synthesis of fluorinated biphenyls, highlighting the synergy between these molecules and nanomaterials. mdpi.com The unique properties of fluorine, such as its high electronegativity and hydrophobicity, can be leveraged in the design of fluorinated nanoparticles for various applications, including as potential therapeutic agents. nih.gov The integration of this compound and its derivatives into systems like metal-organic frameworks (MOFs) or as surface ligands on nanoparticles could lead to materials with tailored optical, electronic, or sensing capabilities. acs.org

Advanced In Situ Spectroscopic Monitoring of Reaction Mechanisms

A deeper understanding of the formation of this compound is critical for optimizing its synthesis, improving yields, and ensuring purity. Advanced in situ spectroscopic techniques are emerging as powerful tools for monitoring chemical reactions in real-time, providing detailed mechanistic insights that are unattainable through conventional endpoint analysis. irb.hr

The Suzuki-Miyaura cross-coupling is a primary method for synthesizing biphenyl compounds. acs.orgacs.org This reaction's progress can be followed using techniques like Raman and NMR spectroscopy. figshare.comazom.com In situ Raman spectroscopy, for example, can track the consumption of reactants and the formation of products during mechanochemically-induced solid-state reactions, offering a detailed view of the reaction course. irb.hr Surface-Enhanced Raman Spectroscopy (SERS) provides even greater sensitivity, allowing for the monitoring of reaction kinetics on the surface of bifunctional nanoparticle catalysts. rhhz.net

Similarly, benchtop NMR spectroscopy, particularly ¹⁹F NMR, is highly effective for monitoring reactions involving fluorinated compounds. azom.comresearchgate.net The distinct chemical shift of the fluorine atom in this compound provides a clear signal to track its formation from fluorinated precursors. azom.com By sampling a reaction mixture at various time points, a kinetic profile can be constructed, revealing information about reaction rates, intermediates, and the influence of different catalysts or conditions. researchgate.net Applying these advanced monitoring techniques will facilitate the development of more efficient, scalable, and sustainable synthetic routes.

Machine Learning and Artificial Intelligence in Predicting Molecular Properties and Synthesis Pathways

The convergence of chemistry with machine learning (ML) and artificial intelligence (AI) is set to revolutionize how molecules like this compound are designed and synthesized. iscientific.org These computational tools can process vast datasets of chemical information to predict molecular properties, optimize reaction conditions, and even propose novel synthetic pathways. beilstein-journals.orgresearchgate.netnih.gov

For this compound and its derivatives, ML models can be trained to predict a wide range of properties, from fundamental physicochemical characteristics (e.g., solubility, logP) to complex biological activities (e.g., ADME properties). researchgate.netnih.govmdpi.com By analyzing the relationships between molecular structure and activity (QSAR), these models can guide chemists toward derivatives with enhanced performance for specific applications, reducing the need for extensive trial-and-error synthesis. mdpi.comchemrxiv.org

Q & A

Basic: What are the common synthetic routes for preparing 4-(3-Fluorophenyl)benzonitrile, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. For example:

- Step 1: Fluorination of a precursor using reagents like Selectfluor or KF in polar aprotic solvents (e.g., DMF) at 80–100°C .

- Step 2: Cyanation via palladium-catalyzed reactions using Zn(CN)₂ or CuCN .

- Optimization: Yield improvements (e.g., from 38% to 63%) are achieved by adjusting catalyst loading (e.g., Pd(PPh₃)₄), temperature gradients, or using microwave-assisted synthesis .

Table 1: Representative Reaction Conditions and Yields

| Precursor | Catalyst/Reagent | Solvent | Yield | Purity (qNMR) | Source |

|---|---|---|---|---|---|

| 4-Bromo-3-fluorophenyl | Pd(OAc)₂, XPhos | DMF/H₂O | 63% | 97% | |

| 3-Fluorophenylboronic acid | CuCN, LiCl | DMSO | 38% | 95% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- ¹H/¹³C NMR: The nitrile group (C≡N) appears as a singlet at ~110 ppm in ¹³C NMR. Fluorine substituents cause splitting patterns (e.g., doublets in aromatic regions) .

- IR Spectroscopy: C≡N stretch at ~2240 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

- DFT Calculations: Validate experimental vibrational modes by comparing computed vs. observed wavenumbers (e.g., PED analysis for C-F bending) .

Table 2: Key Spectral Data for this compound

| Technique | Observed Signal | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR (DMSO) | δ 7.89 (d, J=7.53 Hz, 1H) | Aromatic C-H | |

| ¹³C NMR | δ 162.2 (d, J=245.77 Hz) | C-F | |

| IR | 2244 cm⁻¹ | C≡N |

Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data for derivatives?

Methodological Answer:

- Step 1: Re-optimize DFT parameters (e.g., B3LYP/6-311+G(d,p) basis set) to account for solvent effects or anharmonicity .

- Step 2: Use potential energy distribution (PED) analysis to assign vibrational modes accurately. For example, discrepancies in C-F stretching frequencies may arise from intermolecular interactions not modeled in DFT .

- Case Study: In 4-(3-aminophenyl)benzonitrile, adjusting dihedral angles in DFT simulations reduced wavenumber deviations by 15 cm⁻¹ .

Advanced: What strategies are employed to analyze the biological activity of this compound in antimicrobial or anticancer studies?

Methodological Answer:

- Antimicrobial Assays: